![molecular formula C21H19N7O2 B6424784 3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 2034423-34-0](/img/structure/B6424784.png)
3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a heterocyclic compound. It contains a 1,2,3-triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This motif is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds .
Scientific Research Applications
Medicinal and Pharmaceutical Applications
Triazole compounds exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are significant heterocycles in medicinal chemistry, with many drugs containing a triazole structure, such as ketoconazole and fluconazole .
Agrochemical Applications
Triazole compounds have important application value in agrochemistry . They are used in the synthesis of various agrochemicals due to their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Material Chemistry Applications
In the field of material chemistry, triazole compounds are used in the production of dyes, photographic materials, photostabilizers, and corrosion inhibitors . Their unique structure and properties make them suitable for these applications .
Antimicrobial Applications
Triazole compounds have been synthesized and tested for their antibacterial and antifungal activities . For example, chromene-triazole conjugates were synthesized and screened for their antibacterial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis, as well as for antifungal activity against A. niger and C. albicans .
Optical Applications
“F6559-0607” is referred to as Cargille Optical Gel 0607 in the field of optics . It is used as an optical coupling gel to reduce or eliminate internal reflectance, thus increasing the transmittance of light . It is also used as a mode stripping gel, which removes the signal from the cladding of a silica fiber .
Biomedical Research Applications
“F6559-0607” is used in biomedical research as part of an enzyme-linked immunosorbent assay (ELISA) kit for the quantitative detection of Mouse MYO5A / Myosin V in tissue homogenates . It is based upon a Sandwich assay principle and can be used to detect levels of MYO5A / Myosin V as low as 0.045 nanograms per milliliter .
Safety and Hazards
properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-20-17-7-4-10-22-19(17)23-14-27(20)15-8-11-26(12-9-15)21(30)18-13-24-28(25-18)16-5-2-1-3-6-16/h1-7,10,13-15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGWJMCOUVHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one |
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